molecular formula C17H27N3 B13954566 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine

2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine

Cat. No.: B13954566
M. Wt: 273.4 g/mol
InChI Key: BHMUDYBYHVGLSF-UHFFFAOYSA-N
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Description

2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro[4.5]decane core with a benzyl group attached to one of the nitrogen atoms. The presence of the spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted spirocyclic amines, ketones, carboxylic acids, and various derivatives with modified side chains .

Scientific Research Applications

2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine has found applications in various fields of scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

    Medicine: The compound has potential therapeutic applications, including as a precursor for the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the development of novel materials with unique mechanical and chemical properties

Mechanism of Action

The mechanism of action of 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The spirocyclic structure provides a rigid framework that enhances binding affinity and selectivity for the target receptors .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-2,8-diazaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decan-1-one
  • 8-Benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione

Uniqueness

Compared to similar compounds, 2-(8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine stands out due to its unique ethanamine side chain, which imparts additional chemical reactivity and potential for functionalization. This makes it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C17H27N3

Molecular Weight

273.4 g/mol

IUPAC Name

2-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanamine

InChI

InChI=1S/C17H27N3/c18-9-13-20-12-8-17(15-20)6-10-19(11-7-17)14-16-4-2-1-3-5-16/h1-5H,6-15,18H2

InChI Key

BHMUDYBYHVGLSF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCN(C2)CCN)CC3=CC=CC=C3

Origin of Product

United States

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